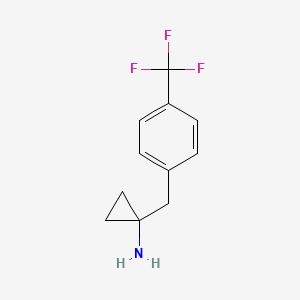
1-(4-Trifluoromethylbenzyl)cyclopropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Trifluoromethylbenzyl)cyclopropylamine” is a chemical compound with the molecular formula C11H12F3N . It is also known as “2- { [4- (trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride” with a CAS Number of 1394042-04-6 .
Synthesis Analysis
The synthesis of primary cyclopropylamines like “1-(4-Trifluoromethylbenzyl)cyclopropylamine” can be achieved through the Kulinkovich-Szymoniak Reaction . This reaction involves the use of Grignard reagents (substituted ethylmagnesium halides) with nitriles in the presence of a stoichiometric amount of titanium (IV) isopropoxide, and exposure to a Lewis acid in a subsequent step .
Molecular Structure Analysis
The molecular weight of “1-(4-Trifluoromethylbenzyl)cyclopropylamine” is 215.21 . The structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The Kulinkovich-Szymoniak Reaction is a key chemical reaction involved in the synthesis of "1-(4-Trifluoromethylbenzyl)cyclopropylamine" . This reaction allows the preparation of primary cyclopropylamines by the reaction of Grignard reagents with nitriles in the presence of a stoichiometric amount of titanium (IV) isopropoxide, and exposure to a Lewis acid in a subsequent step .
Physical And Chemical Properties Analysis
“1-(4-Trifluoromethylbenzyl)cyclopropylamine” is a liquid at room temperature . It has a boiling point of 88-89°C and a density of 1.239 g/mL at 25°C .
Mechanism of Action
The mechanism of action for the synthesis of “1-(4-Trifluoromethylbenzyl)cyclopropylamine” involves the formation of the initial titanacyclopropane intermediate from the Grignard reagent and the titanium (IV) isopropoxide . Under Kulinkovich-de Meijere conditions, the reaction of nitriles with the titanacyclopropane gives predominantly ketones, whereas Lewis acid activation efficiently converts the azatitanacycle into the corresponding cyclopropylamine .
Safety and Hazards
The safety data sheet for “1-(4-Trifluoromethylbenzyl)cyclopropylamine” indicates that it is a dangerous good for transport and may be subject to additional shipping charges . It is recommended for use only in laboratory chemicals and is advised against for food, drug, pesticide, or biocidal product use .
Future Directions
Fluorine compounds like “1-(4-Trifluoromethylbenzyl)cyclopropylamine” are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This suggests a promising future for the development and application of “1-(4-Trifluoromethylbenzyl)cyclopropylamine” in the field of pharmaceuticals and agrochemicals .
properties
CAS RN |
778-16-5 |
|---|---|
Molecular Formula |
C11H12F3N |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-8(2-4-9)7-10(15)5-6-10/h1-4H,5-7,15H2 |
InChI Key |
NDTYOBBFEXGTHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



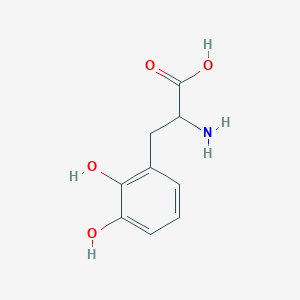
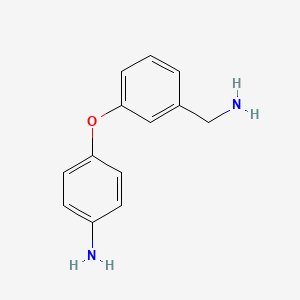

![Methyl-[3-(4-trifluoromethyl-phenyl)-propyl]-amine](/img/structure/B8271315.png)
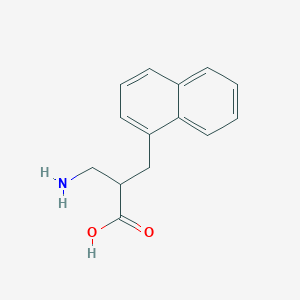
![4-[(3,4-Dichlorophenoxy)methyl]piperidine HCl](/img/structure/B8271332.png)
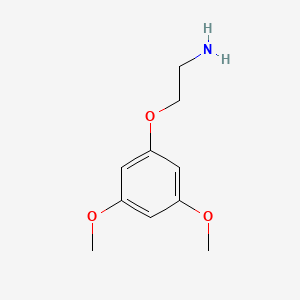

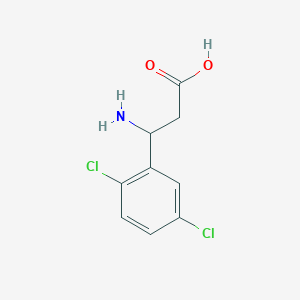
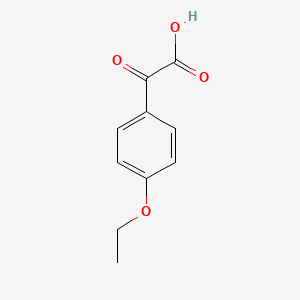
![[(2S)-2-aminopropyl]diethylamine](/img/structure/B8271355.png)
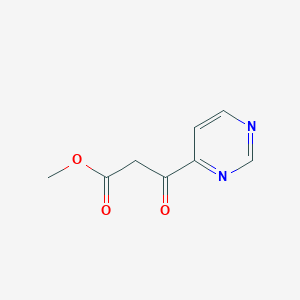

![1,1-Dimethylethyl [(2R)-2-hydroxy-2-phenylethyl]carbamate](/img/structure/B8271386.png)